molecular formula C21H21N3O3 B2639306 6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-28-2

6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2639306
CAS RN: 874594-28-2
M. Wt: 363.417
InChI Key: GQGVOUGHELZSRL-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality 6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrrolopyrimidine derivatives, including compounds similar to the specified chemical, involves innovative synthetic routes and detailed structural analysis. The synthesis of such compounds often proceeds through cycloaddition reactions or interactions with other chemical entities to form new derivatives with distinct structural features. For example, Adams et al. (2005) describe the synthesis of a pyrrolopyrimidine derivative through a low-temperature reaction, showcasing the molecule's complex structure featuring pyrrolopyrimidine moiety with phenyl and methoxyphenyl substituents (Adams et al., 2005). Such studies highlight the chemical versatility and potential for further functionalization of pyrrolopyrimidine derivatives.

Optical and Electronic Properties

Derivatives of pyrrolopyrimidines, including those with structural similarities to the specified compound, have been explored for their photophysical properties. Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives, exhibiting significant optical properties with potential applications in organic optoelectronic materials. This research underscores the relevance of pyrrolopyrimidine derivatives in the development of new materials with enhanced electronic and photophysical characteristics (Zhang et al., 2014).

Potential Biological Applications

While specific studies directly involving "6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" and its biological applications are not provided, research on closely related pyrrolopyrimidine derivatives demonstrates interest in their potential medicinal and biological applications. For instance, novel pyrrolopyrimidin-6-yl benzenesulfonamides have been identified as potent A2B adenosine receptor antagonists, showcasing the therapeutic potential of this chemical class in addressing conditions mediated by adenosine receptors (Esteve et al., 2006).

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-3-7-15(8-4-13)19-18-17(22-21(26)23-19)12-24(20(18)25)11-14-5-9-16(27-2)10-6-14/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGVOUGHELZSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)OC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.